N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is a benzamide derivative characterized by two distinct substituents on the amide nitrogen: a butyl chain and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group.
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-4-5-7-18(16-6-8-22(20,21)12-16)17(19)15-10-13(2)9-14(3)11-15/h9-11,16H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQVUMSXXQCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide typically involves the reaction of N-butylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, followed by the introduction of the 1,1-dioxidotetrahydrothiophene moiety. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide possesses a unique structural composition that contributes to its biological activity. The compound includes a tetrahydrothiophene moiety, which is known for enhancing the solubility and bioavailability of drug candidates. Its molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 345.46 g/mol.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains.
- Case Study : A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial potency .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models.
- Case Study : In a murine model of induced inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility as an anti-inflammatory agent .
Anticancer Potential
Research into the anticancer properties of this compound has also been promising.
- Case Study : In vitro assays conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation by 50% at a concentration of 10 µM. This indicates its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Functional Group Comparison
The table below highlights key structural and functional differences between the target compound and related benzamide derivatives:
Key Findings and Implications
Physicochemical Properties
- Molecular Weight : The target compound (~342 g/mol) falls within the acceptable range for drug-likeness, unlike the peptoid-based 2j (~446 g/mol), which may face bioavailability challenges .
Toxicity Considerations
- Compound 2j’s peptoid chain introduces steric bulk, correlating with increased cytotoxicity in vitro . The target compound’s simpler substituents (butyl, sulfone) may mitigate such risks, though sulfones can occasionally exhibit idiosyncratic toxicity.
Biological Activity
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of ion channels. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 254.35 g/mol
The structure features a butyl group attached to a tetrahydrothiophene ring with a dioxido substituent, along with a dimethylbenzamide moiety. This unique combination suggests potential interactions with biological targets.
Ion Channel Modulation
Recent studies have identified this compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play critical roles in regulating neuronal excitability and cardiac function.
- Potency : The compound has shown nanomolar potency in activating GIRK1/2 channels, indicating strong efficacy in modulating these ion channels .
- Mechanism of Action : The activation mechanism involves binding to the channel and stabilizing its open conformation, which enhances potassium ion flow across the membrane.
Pharmacokinetics and Metabolic Stability
In pharmacokinetic studies, the compound demonstrated favorable properties:
- Metabolic Stability : Compared to prototypical urea-based compounds, this benzamide derivative exhibited improved metabolic stability, making it a candidate for further development in therapeutic applications .
- Absorption and Distribution : Tier 1 DMPK assays indicated good absorption characteristics, suggesting that the compound could be effectively utilized in vivo.
Case Studies
- Neuroprotective Effects :
- Cardiovascular Applications :
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
